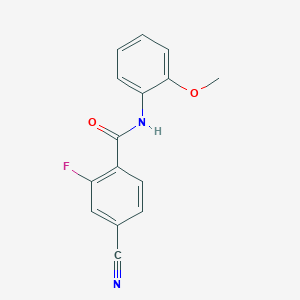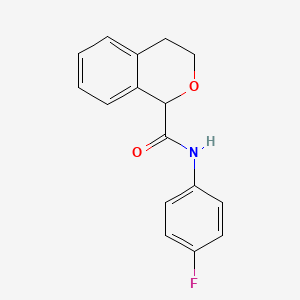
N-(4-fluorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
描述
N-(4-fluorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide, also known as FLM-III, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FLM-III belongs to the class of isochromene compounds, which have been found to exhibit various biological activities.
作用机制
The exact mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is not yet fully understood. However, several studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer development. Additionally, this compound has been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of various genes involved in cell growth and survival. In animal models, this compound has been found to reduce tumor growth and metastasis, as well as improve the antioxidant status and reduce inflammation.
实验室实验的优点和局限性
N-(4-fluorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has several advantages for lab experiments. Firstly, this compound is relatively easy to synthesize and can be produced in large quantities. Secondly, this compound has been found to exhibit low toxicity in animal models, suggesting that it may have a favorable safety profile. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has poor solubility in water, which may limit its bioavailability and effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications.
未来方向
There are several future directions for the research on N-(4-fluorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways. Secondly, more in vivo studies are needed to determine the efficacy and safety of this compound in animal models of cancer and inflammatory diseases. Thirdly, the development of novel formulations of this compound with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the identification of biomarkers that can predict the response to this compound treatment may help to personalize its use in clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in the treatment of cancer and inflammatory diseases. The synthesis method of this compound is relatively simple and has been optimized for large-scale production. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways. Additionally, the development of novel formulations of this compound with improved solubility and bioavailability may enhance its therapeutic potential.
科学研究应用
N-(4-fluorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Several studies have reported that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress in animal models of inflammation. These findings suggest that this compound has potential therapeutic applications in the treatment of cancer and inflammatory diseases.
属性
IUPAC Name |
N-(4-fluorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-12-5-7-13(8-6-12)18-16(19)15-14-4-2-1-3-11(14)9-10-20-15/h1-8,15H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVHWZXLMFXCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-{[2-(2-methylphenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide](/img/structure/B4396797.png)

![(2E)-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine](/img/structure/B4396809.png)
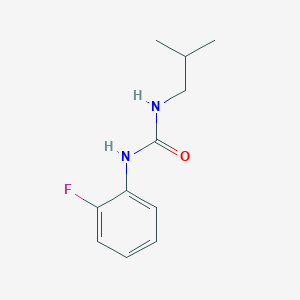
methanol](/img/structure/B4396826.png)
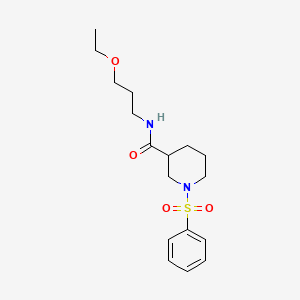
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4396840.png)
![3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4396842.png)
![ethyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4396847.png)
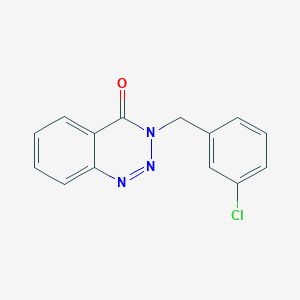
![5-methyl-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4396865.png)
![5-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4396885.png)
